4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro, methyl, bromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 5-bromo-2-methoxybenzene with chlorosulfonic acid to form 5-bromo-2-methoxybenzenesulfonyl chloride . This intermediate is then reacted with 4-chloro-3-methylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and reduced sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2-Bromo-5-chloroanisole
- 4-Bromo-2-(4-chlorophenyl)-1-methyl-5
Uniqueness
4-Chloro-3-methylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO4S/c1-9-7-11(4-5-12(9)16)20-21(17,18)14-8-10(15)3-6-13(14)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIENTBGSQIDHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.